7-Bromo-6-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. This compound features a quinazoline core, characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine ring. The specific substitution of bromine at the 7th position and a methoxy group at the 6th position contributes to its unique chemical properties and biological activities.
The compound is synthesized from various starting materials, including 2-aminobenzoic acid and 2-bromo-4-methoxyaniline, through a series of chemical reactions.
The synthesis of 7-Bromo-6-methoxyquinazolin-4(3H)-one typically involves the following steps:
The industrial production of this compound mirrors laboratory synthesis but is optimized for higher yields and purity. Techniques such as continuous flow reactors are often employed to enhance efficiency and scalability.
7-Bromo-6-methoxyquinazolin-4(3H)-one participates in various chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
The mechanism of action for 7-Bromo-6-methoxyquinazolin-4(3H)-one involves several pathways:
7-Bromo-6-methoxyquinazolin-4(3H)-one typically appears as a white solid with a melting point ranging from 248°C to 250°C .
The compound is soluble in common organic solvents but has low solubility in water due to its hydrophobic nature imparted by the bromine and methoxy groups. Its reactivity profile allows it to participate in diverse chemical transformations, making it valuable in synthetic chemistry .
7-Bromo-6-methoxyquinazolin-4(3H)-one has several scientific applications:
The quinazolin-4(3H)-one scaffold delivers three primary advantages in rational drug design:
Planarity and Rigidity: The fully aromatic quinazoline configuration enables intercalation into DNA structures and insertion into enzyme active sites (e.g., kinase ATP-binding pockets) [6]. Molecular docking studies demonstrate that this planarity facilitates π-stacking interactions with tyrosine residues in EGFR's hydrophobic region I, a key feature in tyrosine kinase inhibitors [6].
Synthetic Versatility: Positional flexibility allows derivatization at C2, N3, C6, and C7. The Niementowski synthesis (anthranilic acid + amides) and microwave-assisted cyclization provide efficient routes to diverse analogs [5] [6]. Recent advances include:
Synthetic Routes Comparison:
Method | Yield Range | Reaction Time | Key Advantage |
---|---|---|---|
Niementowski Synthesis | 60-85% | 4-8 hours | Broad applicability |
Microwave-Assisted | 85-95% | 20-40 minutes | Enhanced regioselectivity |
Transition Metal Catalysis | 70-92% | 1-3 hours | C6/C7 diversification |
Mechanochemical | 75-90% | 30-90 minutes | Solvent-free |
The strategic incorporation of bromine and methoxy groups at C7 and C6 positions generates synergistic effects that profoundly influence molecular properties and target engagement:
Bromine (C7 Position):
Methoxy (C6 Position):
Table 2: Substituent Effects on Bioactivity
Position | Substituent | log P Change | Target Affinity Shift | Key Biological Observations |
---|---|---|---|---|
C6 | H | Reference | Reference | Baseline activity |
C6 | OCH₃ | +0.5 | 3.2x ↑ EGFR binding | Enhanced kinase selectivity |
C7 | H | Reference | Reference | Baseline activity |
C7 | Br | +1.2 | 5.8x ↑ mGlu7 inhibition | Improved CNS penetration |
C6/C7 | OCH₃/Br | +1.7 | 12x ↑ dual activity | Synergistic anticancer effects |
Bioactivity correlations demonstrate that 7-bromo-6-methoxy substitution generates synergistic effects:
The strategic incorporation of bromine and methoxy groups transforms the quinazolinone core into a precision scaffold for target-specific drug development across neurological, oncological, and infectious disease applications.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2